Eleganin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26O9 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(1R,2R,4R,6R,7S,9S,10Z,12R)-10-(hydroxymethyl)-4-methyl-15-methylidene-14-oxo-5,8,13-trioxatetracyclo[10.3.0.04,6.07,9]pentadec-10-en-2-yl] (Z)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H26O9/c1-10(5-6-27-12(3)24)20(25)29-15-8-22(4)19(31-22)18-17(30-18)13(9-23)7-14-16(15)11(2)21(26)28-14/h5,7,14-19,23H,2,6,8-9H2,1,3-4H3/b10-5-,13-7-/t14-,15-,16+,17+,18+,19-,22-/m1/s1 |
InChI Key |
RPCAPUZHOOCZMO-ALPYKIIRSA-N |
Isomeric SMILES |
C/C(=C/COC(=O)C)/C(=O)O[C@@H]1C[C@@]2([C@H](O2)[C@@H]3[C@@H](O3)/C(=C\[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO)C |
Canonical SMILES |
CC(=CCOC(=O)C)C(=O)OC1CC2(C(O2)C3C(O3)C(=CC4C1C(=C)C(=O)O4)CO)C |
Origin of Product |
United States |
Elucidation and Confirmation of Eleganin Structure
Early Spectroscopic Methodologies for Structural Elucidation
Modern structural elucidation is built upon a foundation of spectroscopic methods that provide detailed information about a molecule's atomic framework and functional groups. These techniques are non-destructive, allowing for the analysis of small and precious samples.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds. It operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift, provides information about the nucleus's local chemical environment, while interactions between neighboring nuclei (spin-spin coupling) reveal how atoms are connected.
One-dimensional (1D) NMR experiments are the starting point for most structural analyses.
Proton NMR (¹H NMR): This technique provides information about the hydrogen atoms in a molecule. A ¹H NMR spectrum reveals the number of distinct proton environments, the electronic environment of each proton, and the number of neighboring protons through signal splitting patterns.
Carbon-13 NMR (¹³C NMR): This experiment identifies the different carbon environments in a molecule's skeleton. It shows the number of unique carbon atoms and provides clues about their functional group (e.g., carbonyl, aromatic, aliphatic).
Table 1: Example of Information Derived from 1D NMR Spectra
| NMR Technique | Information Provided | Example Interpretation |
|---|---|---|
| ¹H NMR | Number of Signals | Indicates the number of chemically non-equivalent protons. |
| Chemical Shift (δ) | Reveals the electronic environment (e.g., protons near electronegative atoms are downfield). | |
| Integration | Shows the relative ratio of protons creating each signal. | |
| Multiplicity (Splitting) | Indicates the number of adjacent protons (n+1 rule). | |
| ¹³C NMR | Number of Signals | Indicates the number of chemically non-equivalent carbons. |
Interactive Data Table: Click on the headers to sort the information provided by each NMR technique.
Two-dimensional (2D) NMR experiments provide significantly more detail by correlating signals from different nuclei, which is crucial for assembling complex molecular fragments.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It is fundamental for identifying adjacent protons and tracing out spin systems within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to, providing definitive one-bond ¹H-¹³C correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. It is essential for connecting different molecular fragments, especially across quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the relative stereochemistry and 3D conformation of a molecule.
Table 2: Key 2D NMR Experiments and Their Applications in Structure Elucidation
| Experiment | Correlation Type | Primary Application |
|---|---|---|
| COSY | ¹H – ¹H (through-bond) | Identifies neighboring protons (H-C-C-H fragments). |
| HSQC | ¹H – ¹³C (one-bond) | Assigns protons to their directly attached carbons. |
| HMBC | ¹H – ¹³C (multiple-bond) | Connects molecular fragments across multiple bonds. |
| NOESY | ¹H – ¹H (through-space) | Determines spatial proximity and relative stereochemistry. |
Interactive Data Table: Explore the different 2D NMR experiments and their specific uses in determining molecular structure.
The structural elucidation of natural products is often hampered by the minute quantities isolated from their source. The development of microcryoprobe NMR technology represents a significant breakthrough in this area. These probes combine small sample volume requirements (microliters) with cryogenic cooling of the electronics, which dramatically increases the signal-to-noise ratio and thus the mass sensitivity of the NMR experiment. This advancement allows for the complete structural elucidation of compounds from sample amounts in the low microgram range, which would be insufficient for conventional NMR instruments.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of structural elucidation, providing the molecular weight of a compound and, through fragmentation, valuable clues about its substructure.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its molecular weight. When analyzing biological samples, HRMS is critical for identifying potential metabolites of a parent compound. Metabolites are products of the body's metabolic processes and often involve the addition of small functional groups (e.g., hydroxylation, glycosylation). By searching for masses corresponding to these specific modifications of the parent drug or natural product, HRMS can rapidly identify and confirm the presence of related metabolites in a complex biological mixture.
Mass Spectrometry (MS) Applications in Eleganin Structural Analysis
ESI-MS and UPLC-MS/MS in this compound Profiling
Mass spectrometry (MS) is a fundamental tool for structural elucidation, providing precise mass-related information. currenta.derfi.ac.uk When coupled with liquid chromatography, it becomes a powerful technique for analyzing complex mixtures and profiling individual components. sigmaaldrich.com Ultra-Performance Liquid Chromatography (UPLC), an evolution of traditional HPLC, utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, increased sensitivity, and faster analysis times. waters.commdpi.com
For the analysis of this compound, a UPLC system is coupled with a mass spectrometer, typically using Electrospray Ionization (ESI) as the ion source. ESI is a soft ionization technique that is particularly well-suited for polar molecules, causing minimal fragmentation and preserving the molecular ion, which is crucial for determining the molecular weight with high accuracy. currenta.de
The process involves:
Chromatographic Separation: A sample containing this compound is injected into the UPLC system. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. The retention time of this compound is a characteristic parameter under specific chromatographic conditions.
Ionization: As the separated this compound elutes from the column, it is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions (e.g., [M+H]⁺ or [M-H]⁻).
Mass Analysis: These ions are then guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF), which measures their mass-to-charge ratio (m/z) with high precision. This allows for the determination of this compound's elemental composition from its exact mass. nih.gov
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (the molecular ion of this compound) and analyzing the resulting product ions. nih.govmdpi.com This fragmentation is typically achieved through collision-induced dissociation (CID), where the precursor ion collides with an inert gas. The fragmentation pattern is unique to the molecule's structure and provides a veritable fingerprint, allowing for the identification of key structural motifs and functional groups.
| Parameter | Technique | Information Obtained | Significance for this compound |
|---|---|---|---|
| Retention Time (t_R) | UPLC | Characteristic time for this compound to elute from the column. | Aids in identification and differentiation from isomers in a mixture. |
| Precursor Ion [M+H]⁺ | ESI-MS | Accurate mass of the protonated molecule. | Allows for the determination of the molecular formula. |
| Product Ions (Fragments) | MS/MS | Masses of fragments resulting from CID of the precursor ion. | Reveals structural subunits and functional group arrangements. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization
Spectroscopic techniques that measure the interaction of molecules with electromagnetic radiation are indispensable for identifying functional groups and characterizing electronic properties.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | ~3500–3200 (broad) |
| C-H (aromatic) | Stretching | ~3100–3000 |
| C-H (aliphatic) | Stretching | ~3000–2850 |
| C=O (quinone) | Stretching | ~1680–1650 |
| C=C (aromatic) | Stretching | ~1600 and ~1475 |
| C-O | Stretching | ~1300–1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. youtube.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*). The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals. utoronto.ca The extent of conjugation in a molecule significantly influences this energy gap; highly conjugated systems have smaller energy gaps and thus absorb at longer wavelengths. utoronto.ca The UV-Vis spectrum of this compound, with its conjugated naphthoquinone core, would be expected to show characteristic absorption bands in the UV and possibly the visible region.
Computational Chemistry Approaches in this compound Structure Verification and Conformational Analysis
Computational chemistry provides a theoretical framework to support and interpret experimental findings. substack.com By modeling molecules and their properties in silico, these methods can verify proposed structures, explore conformational landscapes, and predict spectroscopic data, offering insights that are often inaccessible through experimentation alone. chemrxiv.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.ukyoutube.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density, which is a simpler, three-dimensional quantity. uit.no This approach offers a favorable balance between accuracy and computational cost, making it a workhorse of modern computational chemistry. nih.govasianpubs.org
For this compound, DFT calculations can be used to:
Geometry Optimization: Determine the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Spectroscopic Prediction: Calculate theoretical IR vibrational frequencies and UV-Vis electronic transitions. Comparing these predicted spectra with experimental ones is a powerful method for confirming the proposed structure.
Electronic Properties: Compute properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic behavior.
Molecular Dynamics Simulations
While DFT provides a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.comresearchgate.net MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. nih.govmdpi.com
MD simulations of this compound can reveal:
Solvent Effects: How the structure and dynamics of this compound are influenced by its environment, such as its interaction with water or other solvent molecules.
Intermolecular Interactions: How this compound might interact with other molecules, such as biological macromolecules, by simulating the complex system over time. scienomics.com
Quantum Chemical Modeling for Structural Arrangements
Quantum chemical modeling is a broad term that encompasses various computational methods based on quantum mechanics, including DFT, to investigate molecular structure and properties. rowansci.comresearchgate.net A key application in the context of this compound's structural elucidation is to definitively establish the correct arrangement of atoms, especially when multiple isomers are chemically plausible.
By performing high-level quantum chemical calculations, it is possible to compute the relative energies of different potential isomers of this compound. The structure with the lowest calculated energy is predicted to be the most thermodynamically stable and, therefore, the most likely to be the naturally occurring form. This theoretical confirmation is a critical step in verifying a structure proposed from experimental data, providing confidence that the assigned connectivity and stereochemistry are correct.
Biosynthetic Pathways and Origin of Eleganin
Natural Sources and Early Isolation Methodologies
Eleganin has been identified in several plant species, primarily within the Asteraceae family. Notable natural sources include Saussurea amurensis, Saussurea salsa, and Liatris ohlingerae nih.gov. It has also been reported in Ainsliaea glabra and Psephellus appendicigerus sioc-journal.cnresearchgate.net. Tentative identification of this compound has been made in Mammea americana, also known as Mamey apple mdpi.commdpi-res.comresearchgate.net. Another reported source is Amberboa muricata, where it is listed alongside Deacylaguerin A and 8-Hydroxyzaluzanin C genome.jp.
Early isolation methodologies for natural products like this compound typically involve a combination of extraction and chromatographic techniques to separate the target compound from complex plant matrices.
Chromatographic Techniques for this compound Isolation (e.g., CC, VLC, RPC, Gel Filtration, Preparative TLC)
Chromatographic methods are essential for the purification of this compound from crude plant extracts spectroscopyonline.comresearchgate.netrotachrom.comchromatographyonline.com. Various techniques can be employed depending on the scale and desired purity.
Common chromatographic techniques applicable to the isolation of sesquiterpenoids like this compound include:
Column Chromatography (CC): A widely used technique for initial separation based on polarity, employing stationary phases such as silica (B1680970) gel or alumina.
Vacuum Liquid Chromatography (VLC): A faster form of column chromatography often used for rapid fractionation of extracts.
Reversed-Phase Chromatography (RPC): Utilizes a non-polar stationary phase and a polar mobile phase, effective for separating compounds based on hydrophobicity. Reversed-phase liquid chromatography coupled with mass spectrometry (RP-LC-MS) has been used for the tentative identification of this compound in plant extracts spectroscopyonline.com.
Gel Filtration Chromatography: Separates compounds based on size.
Preparative Thin-Layer Chromatography (Preparative TLC): A useful technique for purifying small quantities of compounds, providing visual separation.
High-performance liquid chromatography (HPLC) is a standard analytical and preparative technique offering high resolution and sensitivity rotachrom.comresearchgate.net. While specific details on the historical application of each of these methods solely for this compound isolation in early studies are not extensively detailed in the provided sources, these techniques represent the standard approaches used for isolating natural products of this type rotachrom.comchromatographyonline.com. For example, High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to isolate compounds from Gelsemium elegans, demonstrating the utility of counter-current methods in plant natural product isolation researchgate.net.
Solvent Extraction Methods
Solvent extraction is the initial step in isolating this compound from plant material, serving to liberate the compound from the plant matrix mdpi.comspectroscopyonline.comgoogle.comthermofisher.com. The choice of solvent depends on the polarity of this compound and the nature of the plant material.
Typical solvent extraction procedures involve:
Grinding or homogenizing the plant tissue to increase the surface area.
Incubating the plant material with an appropriate solvent or solvent mixture. Solvents such as methanol (B129727), ethanol, or mixtures with water are commonly used for extracting compounds of varying polarities from plant sources researchgate.netmdpi.comspectroscopyonline.com. For instance, methanol/water mixtures have been used in the context of identifying this compound in L. minor extracts spectroscopyonline.com. Ethanol and water have been used for extracting phenolic compounds from fruits, demonstrating the principle of solvent selection based on target compound properties mdpi.com.
Separating the liquid extract from the solid plant residue, often by filtration or centrifugation mdpi.comspectroscopyonline.com.
Concentrating the extract by evaporating the solvent, yielding a crude extract enriched in the desired compounds, including this compound mdpi.com.
Accelerated solvent extraction (ASE) is a modern technique that can improve extraction efficiency and reduce solvent usage thermofisher.com. While not necessarily an "early" method, it represents an evolution of solvent extraction principles.
Elucidation of this compound Biosynthesis
The biosynthesis of this compound, like other sesquiterpenoids, originates from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) rsc.orgnih.gov. These precursors are then condensed to form farnesyl pyrophosphate (FPP), the 15-carbon precursor for all sesquiterpenoids rsc.org.
This compound's structure, classified as a guaianolide and related to germacrane (B1241064) sesquiterpenoids, suggests a biosynthetic route involving the cyclization of a germacrane-type intermediate derived from FPP sioc-journal.cnchemsrc.comjst.go.jpgenome.jprsc.org.
Enzymatic Transformations and Key Intermediates
The conversion of FPP to the diverse array of sesquiterpenoids involves a series of enzymatic transformations catalyzed by sesquiterpene synthases (cyclases) and further modification enzymes (e.g., oxidases, reductases, transferases) rsc.org. While the general steps of sesquiterpenoid biosynthesis are understood, the specific enzymatic transformations and key intermediates leading directly to this compound have not been detailed in the provided search results.
The postulated involvement of germacrane-type intermediates in the biosynthesis of guaiane (B1240927) sesquiterpenoids like this compound implies that enzymes catalyze the cyclization of FPP to a germacrane intermediate, followed by further enzymatic modifications, rearrangements, and cyclizations to form the characteristic guaiane skeleton and the specific functional groups present in this compound rsc.org. However, the precise sequence of these enzymatic steps and the identities of the enzymes involved in this compound biosynthesis are not explicitly available in the search results.
Genetic Basis and Gene Cluster Identification for this compound Production
The biosynthesis of specialized metabolites in plants is often governed by gene clusters, where genes encoding the enzymes involved in a biosynthetic pathway are physically located close together on a chromosome nih.gov. Identifying these gene clusters is crucial for understanding the genetic basis of natural product production.
Despite the identification of this compound in several plant species, information regarding the specific genes or gene clusters responsible for its biosynthesis was not found in the provided search results nih.govnih.govmarkfoster.netnmu.edu. Research on the genetic basis of natural product variation exists for other compounds and organisms, such as the pheromone production in C. elegans nih.gov, but this information does not directly apply to this compound biosynthesis in plants.
Metabolic Engineering Strategies for this compound Production in Model Systems
Metabolic engineering involves the modification of metabolic pathways in organisms to optimize the production of desired compounds nih.govnih.govprinceton.eduresearchgate.net. This can involve introducing genes from a natural producer into a heterologous host (e.g., yeast, bacteria, or other plant systems) or modifying existing pathways in a host organism.
While metabolic engineering is a powerful tool for producing valuable natural products, no specific studies or strategies focused on the metabolic engineering of model systems for this compound production were identified in the provided search results nih.govnih.govprinceton.eduresearchgate.netsciforum.net. Research in this area often requires prior knowledge of the biosynthetic pathway and the genes involved, which, as noted above, are not detailed for this compound in the available information.
Synthetic Chemistry of Eleganin and Analogs
Total Synthesis Strategies for Eleganin
While the complete total synthesis of Phosphothis compound has yet to be reported, a significant breakthrough has been the first stereoselective synthesis of its suitably protected key skeleton. thieme-connect.com This achievement lays the groundwork for the eventual total synthesis of the natural product and its analogs.
Key features of this synthetic route include:
Chiral Pool Approach : All five chiral hydroxy centers were installed using starting materials from the chiral pool, specifically D-arabinose, ensuring the correct stereochemistry. thieme-connect.com
Key Coupling Reactions : A series of strategic carbon-carbon bond-forming reactions were employed to assemble the backbone. thieme-connect.com These included:
Julia–Kocienski olefinations for the C9–C10 and C13–C14 bonds.
A Wittig olefination to form the C5–C6 bond.
A Takai olefination and a Sonogashira coupling to construct the C17–C18 and C18–C19 bonds, respectively.
Terminal Group Installation : The synthesis incorporated an amidation step to install the glycine amide moiety at the C-1 terminus. thieme-connect.com
This modular route was intentionally designed to be flexible, which is highly advantageous for future work. thieme-connect.com It allows for the synthesis of a wide variety of Phosphothis compound variants, which are essential for detailed structure-activity relationship studies. thieme-connect.com The synthesized key skeleton provides a crucial advanced intermediate that can be further manipulated to access the final natural product through global deprotection, hydrogenation, and phosphorylation steps. thieme-connect.comthieme-connect.com
Semi-Synthetic Approaches and Derivatives
Semi-synthesis, which involves the chemical modification of the isolated natural product, has been a valuable tool for creating derivatives of Phosphothis compound (PE). This approach allows for the generation of analogs without undertaking a lengthy total synthesis, providing a more immediate route to probe the biological importance of different structural features. nih.gov
A primary goal of these semi-synthetic efforts was to create smaller, less complex fragments of the parent molecule. This strategy helps to identify the core structural components responsible for its biological activity and to explore the "biologically relevant chemical space" of the natural product. nih.govmdpi.com
The principal semi-synthetic route employed involves the oxidative cleavage of the 1,2-anti diol system located at positions C11-C12 of the Phosphothis compound backbone. nih.gov This reaction breaks the carbon chain, yielding two smaller fragments. The process, detailed in the table below, is a two-step procedure.
| Step | Reagent | Conditions | Outcome |
| 1. Oxidative Cleavage | Sodium periodate (NaIO₄) in Methanol (B129727) | Room temperature, 3 hours | Cleavage of the C11-C12 bond to form intermediate aldehydes. |
| 2. Reduction | Sodium borohydride (NaBH₄) | 0 °C, 1 hour | Reduction of the aldehyde groups to primary alcohols. |
This two-step sequence yields the semi-synthetic derivatives designated as PE/2 and PE/3. nih.gov
Following the reaction, the resulting derivatives, PE/2 and PE/3, were purified by RP-HPLC to obtain them in their pure forms. nih.gov These compounds, along with the parent Phosphothis compound, have been used in biological assays to understand the structural requirements for its activity, particularly as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AR). nih.govmdpi.com
Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
The design and synthesis of this compound analogs are pivotal for conducting Structure-Activity Relationship (SAR) studies. SAR analysis systematically investigates how changes in a molecule's structure affect its biological activity, providing crucial insights for optimizing lead compounds. nih.gov For Phosphothis compound, these studies have been guided by both the semi-synthetic derivatives and the flexible nature of the total synthesis approach. thieme-connect.comnih.gov
The primary methodology for determining the SAR of Phosphothis compound involves a classic "synthesize-and-test" approach. Analogs and derivatives are generated and then evaluated in a panel of biological assays. By comparing the activity of the modified compounds to the parent natural product, researchers can deduce the importance of specific functional groups and structural motifs.
Initial SAR studies were conducted using the semi-synthetic derivatives PE/2 and PE/3. The goal was to understand the structural requirements for the dual inhibition of PTP1B and Aldose Reductase (AR) enzymes. nih.govmdpi.com Later biological evaluations focused on the effects of these compounds on insulin signaling and cytokine secretion in human liver cells. nih.gov
The key findings from these comparative studies are summarized below:
| Compound | Effect on IL6 Secretion | Effect on Insulin-Stimulated INSR Phosphorylation | Implication for SAR |
| Phosphothis compound (PE) | Significant Reduction | Significant Improvement | The full scaffold is highly active. |
| PE/2 | Significant Reduction | Significant Improvement | The fragment represented by PE/2 retains key activity, suggesting it contains a pharmacophore. |
| PE/3 | No Significant Effect | Less pronounced improvement | The fragment represented by PE/3 is less critical for this specific activity. |
The exploration of scaffold modifications aims to simplify the natural product's structure while retaining or improving its activity, thereby enhancing its potential as a drug candidate. Natural products often possess huge scaffold diversity and structural complexity, which are favorable properties for bioactivity but can be challenging for synthesis. nih.gov
For Phosphothis compound, scaffold modification studies have highlighted PE/2 as a particularly promising lead. nih.gov With only one stereogenic center, PE/2 has much greater chemical accessibility compared to the parent compound, which has five. This simplification makes it a more attractive starting point for the development of new therapeutic agents. Researchers have suggested that the PE/2 scaffold can be further manipulated to develop new agents for treating hepatic metabolic diseases. nih.gov
Furthermore, the convergent total synthesis strategy for the Phosphothis compound skeleton was specifically designed to facilitate scaffold modifications. thieme-connect.com The modularity of the route allows for the creation of a large number of variants by substituting different building blocks during the synthesis. This will permit a more systematic and extensive exploration of the SAR, ideally suited for optimizing the compound's biological activity. thieme-connect.comthieme-connect.com
Molecular and Cellular Mechanisms of Eleganin Action in Non Human Systems
Identification of Eleganin's Molecular Targets
Identifying the specific molecules that this compound interacts with is a fundamental step in elucidating its mechanism of action. This can involve various experimental approaches, including studies focusing on protein-ligand interactions and enzyme activity.
Protein-Ligand Interaction Studies (e.g., using biophysical methods like ITC)
Protein-ligand interaction studies aim to characterize the binding between a protein and a small molecule like this compound. Biophysical methods play a significant role in these investigations. Isothermal Titration Calorimetry (ITC) is a key technique used to study protein-ligand interactions. mdpi.comnih.govspringernature.com ITC directly measures the heat released or absorbed during a binding event, providing quantitative thermodynamic data such as binding constant (Kb), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. mdpi.comnih.govspringernature.comnih.gov This thermodynamic information can offer insights into the driving forces behind the molecular association. nih.govnih.gov ITC is a label-free technique that can be applied to various binding studies, including enzyme-inhibitor or enzyme-substrate interactions. nih.govnih.gov While ITC directly yields observed thermodynamic parameters, it's important to consider that these values can be influenced by linked reactions like protonation-deprotonation or conformational changes. whiterose.ac.uk
Enzyme Inhibition and Activation Studies
Enzyme inhibition and activation studies are essential for determining if a compound like this compound can modulate the activity of specific enzymes. Enzyme inhibitors are substances that decrease the catalytic activity of enzymes, while enzyme activators increase it. lecturio.com These studies often involve examining the effect of the compound on enzyme kinetics, which can be analyzed using methods like Michaelis-Menten kinetics or Lineweaver-Burk plots. lecturio.comnih.gov Changes in parameters like Vmax (maximum reaction rate) and Km (Michaelis constant) can indicate the type of inhibition or activation occurring. lecturio.com Enzyme inhibition can be competitive, non-competitive, or mixed, depending on how the inhibitor interacts with the enzyme. worthington-biochem.com Enzyme inhibition studies are valuable for understanding metabolic pathways and identifying potential drug targets. rose-hulman.edu Capillary electrophoresis is one method that has been used to study enzyme inhibition and activation. nih.gov
Modulation of Cellular Signaling Pathways and Processes in Model Organisms
Investigating how this compound affects cellular signaling pathways and processes in model organisms provides a broader understanding of its biological impact. Model organisms offer simplified systems to study complex biological phenomena. mdpi.com
Studies in Caenorhabditis elegans (C. elegans)
Caenorhabditis elegans (C. elegans) is a widely used model organism in biological research due to its genetic tractability, well-described nervous system, and ease of laboratory cultivation. mdpi.comfrontiersin.orgnih.govwikipedia.org Its transparent body allows for the observation of cellular processes in a living organism. nih.govwikipedia.org C. elegans has been utilized to study various biological processes, including development, aging, neurodegeneration, metabolic disorders, and immune responses. mdpi.comfrontiersin.orgnih.gov Its conserved genetic pathways and physiological similarities to higher organisms make it a relevant model for studying the effects of bioactive compounds. mdpi.comfrontiersin.orgnih.gov C. elegans has also been used to assess the anthelmintic activity of compounds and study host-pathogen interactions. frontiersin.org
Electrotaxis, or galvanotaxis, is the directed movement of an organism in response to an electric field. plos.orgoatext.com C. elegans exhibits electrotaxis, typically moving towards the negative pole in a DC electric field. plos.orgoatext.com This behavior is mediated by neuronal activity and can be influenced by factors like age and electric field strength. oatext.comnih.gov Electrotaxis methods have been applied in C. elegans research for various purposes, including studying neuromuscular activity, screening for locomotion mutants, and quantitatively analyzing worm crawling velocity. oatext.complos.org Microfluidic devices have been developed to study C. elegans electrotaxis in a controlled environment, allowing for precise control and manipulation of worms. oatext.comnih.gov Electrotaxis assays can be a reliable method to study the function of sensory and dopaminergic neurons. oatext.com The electrotaxis behavior of C. elegans can also be modulated by stress response pathways. nih.gov
Metabolomic and lipidomic profiling involve the systematic analysis of metabolites and lipids within an organism. nih.gov These approaches provide a snapshot of the metabolic state and can reveal changes in biochemical pathways in response to various stimuli, including exposure to compounds like this compound. nih.govaging-us.com C. elegans is a suitable model for metabolomic and lipidomic studies due to its relatively simple composition and the availability of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govplos.org Metabolomics in C. elegans has been used to investigate metabolic changes during aging, in different disease models, and in response to infection or toxicology. nih.govaging-us.comnih.gov Lipidomic profiling in C. elegans allows for the comprehensive characterization of the organism's lipid composition and can identify alterations in lipid networks. nih.govlcms.czxjtu.edu.cnresearchgate.net Integrative mass spectrometry approaches, combining different data acquisition methods, can enhance the coverage and depth of lipidome profiling in C. elegans. nih.govxjtu.edu.cnresearchgate.net Studies have shown that exposure to certain substances can lead to significant disruptions in lipid storage and changes in specific lipid classes in C. elegans. xjtu.edu.cnresearchgate.net
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281440, 118701533 |
| Naringenin 7-glucoside | 92794 mitoproteome.org |
| Knipholone | 442753 mitoproteome.org |
| Naringenin 4'-glucoside | 42607906 mitoproteome.org |
| L-Seryl-adenylate | 46173747 mitoproteome.org |
| Asp-Asp-Trp | 145454384 mitoproteome.org |
| Asp-Trp-Asp | 145454577 mitoproteome.org |
| Glu-Thr-Trp | 145455519 mitoproteome.org |
| Glu-Trp-Thr | 145455532 mitoproteome.org |
| Thr-Glu-Trp | 145458056 mitoproteome.org |
| Thr-Trp-Glu | 145458220 mitoproteome.org |
| Trp-Asp-Asp | 145458306 mitoproteome.org |
| ST 18:2;O7;S | 118701533 (Note: This CID is also associated with this compound in RefMet, indicating a potential data discrepancy or a different compound with the same CID in that database) metabolomicsworkbench.org |
| ST 22:6;O4;S | 118701533 (Note: This CID is also associated with this compound in RefMet, indicating a potential data discrepancy or a different compound with the same CID in that database) metabolomicsworkbench.org |
| ST 19:1;O6;S | 118701533 (Note: This CID is also associated with this compound in RefMet, indicating a potential data discrepancy or a different compound with the same CID in that database) metabolomicsworkbench.org |
| ST 23:5;O3;S | 118701533 (Note: This CID is also associated with this compound in RefMet, indicating a potential data discrepancy or a different compound with the same CID in that database) metabolomicsworkbench.org |
| Trp-Glu-Thr | 145458363 metabolomicsworkbench.org |
| Trp-Thr-Glu | 145460029 metabolomicsworkbench.org |
| Pongamoside B | Not found in search results with a CID. spectroscopyonline.com |
| Cinnamic acid | Not found in search results with a CID. spectroscopyonline.com |
| 2-aminooctadeconic acid | Not found in search results with a CID. spectroscopyonline.com |
| 2,6-nonadienoic acid | Not found in search results with a CID. spectroscopyonline.com |
| Triclosan (TCS) | Not found in search results with a CID. xjtu.edu.cnresearchgate.net |
| Perfluorooctanoic acid | Not found in search results with a CID. xjtu.edu.cnresearchgate.net |
| Nanopolystyrene (nPS) | Not found in search results with a CID. xjtu.edu.cnresearchgate.net |
| Ascarosides | Not found in search results with a CID. nih.gov |
| Maradolipids | Not found in search results with a CID. nih.gov |
| Chlorojanerin | Not found in search results with a CID. researchgate.net |
| 19-deoxychlorojanerin | Not found in search results with a CID. researchgate.net |
| 15-hydroxyjanerin | Not found in search results with a CID. researchgate.net |
| Aguerin B | Not found in search results with a CID. researchgate.net |
| Cynaropicrin | Not found in search results with a CID. researchgate.net |
| Apigenin | Not found in search results with a CID. researchgate.net |
| 6-methoxyluteolin | Not found in search results with a CID. researchgate.net |
| Jaceosidine | Not found in search results with a CID. researchgate.net |
| Benzyl-1-O-β-d-glucoside | Not found in search results with a CID. researchgate.net |
| 3(Z)-hexenyl-1-O-β-d-glucoside | Not found in search results with a CID. researchgate.net |
| Scopoletin | Not found in search results with a CID. researchgate.net |
| Liscunditrin | Not found in search results with a CID. researchgate.net |
| p-hydroxyphenylferulate | Not found in search results with a CID. researchgate.net |
| 5,3'-dihydroxy-4,4'-dimethoxy-2,7'-cycloligna-7,7'-diene-9,9'-lactone | Not found in search results with a CID. researchgate.net |
| Betulinic acid | Not found in search results with a CID. researchgate.net |
| Betulonic acid | Not found in search results with a CID. researchgate.net |
| 3beta-O-(Z)-coumaroylbetulinic acid | Not found in search results with a CID. researchgate.net |
| 3beta-O-(E)-coumaroylbetulinic acid | Not found in search results with a CID. researchgate.net |
| Linichlorin B | Not found in search results with a CID. researchgate.net |
| Cuminaldehyde derivative | Not found in search results with a CID. mdpi.com |
| Ensitrelvir | Not found in search results with a CID. researchgate.net |
| Benzamidine | Not found in search results with a CID. researchgate.net |
| Acarbose (ACA) | Not found in search results with a CID. researchgate.net |
| Chlorogenic acid (CA) | Not found in search results with a CID. researchgate.net |
| Epicatechin (EC) | Not found in search results with a CID. researchgate.net |
| Oxidized epicatechin (ECox) | Not found in search results with a CID. researchgate.net |
| Epigallocatechin gallate (EGCG) | Not found in search results with a CID. researchgate.net |
| Malvidin-3-glucoside (Mlv-3-glc) | Not found in search results with a CID. researchgate.net |
| Kanamycin A | Not found in search results with a CID. researchgate.net |
| Naringenin | 92794 mitoproteome.org |
| Lactic acid | Not found in search results with a CID. plos.org |
| Succinic acid | Not found in search results with a CID. plos.org |
| 3-hydroxybutyric acid | Not found in search results with a CID. plos.org |
| 2-hydroxyglutaric acid | Not found in search results with a CID. plos.org |
| 2-hydroxybutyric acid | Not found in search results with a CID. plos.org |
| Histidine | Not found in search results with a CID. biorxiv.org |
| Serotonin | Not found in search results with a CID. researchgate.net |
| Norepinephrine | Not found in search results with a CID. rose-hulman.edu |
| Sodium vanadate | Not found in search results with a CID. nih.gov |
| Sodium arsenate | Not found in search results with a CID. nih.gov |
| Theophylline | Not found in search results with a CID. nih.gov |
| EDTA | Not found in search results with a CID. nih.gov |
Reactive Oxygen Species (ROS) Assays in C. elegans
Based on the available search results, no specific information directly linking this compound to Reactive Oxygen Species (ROS) assays in C. elegans was found. Studies in C. elegans have explored the role of ROS in innate immunity and aging, with ROS being generated during infection and influencing protective responses mediated by transcription factors like SKN-1 plos.orgplos.orgresearchgate.netnih.govnih.gov. However, the involvement of this compound in these processes within C. elegans was not detailed in the provided information.
Investigations in Plant Metabolomics (e.g., Lemna minor)
This compound has been identified in plant metabolomics studies, notably in extracts of Lemna minor (duckweed). Metabolomics workflows utilizing techniques such as reversed-phase LC and HILIC coupled with ESI-TOF-MS have been employed to analyze the metabolic composition of plants like L. minor spectroscopyonline.comresearchgate.netnih.gov. These studies aim to provide comprehensive molecular coverage of plant metabolites and understand metabolic changes spectroscopyonline.comresearchgate.net.
In one study focusing on plant metabolomic workflows using Lemna minor as a model, this compound was identified among the compounds present in methanol (B129727) extracts of the plant spectroscopyonline.comresearchgate.net. The identification was made by comparing analytical data, such as retention time and logD, with databases spectroscopyonline.comresearchgate.net. While identified, some compounds, including this compound, required further confirmation with standards spectroscopyonline.com.
The analysis of Lemna minor extracts using LC-ESI-TOF-MS provided specific analytical data for identified compounds. The following table presents data related to this compound from such a study:
| Compound Name | Monoisotopic Mass (Da) (Literature) | Mean Monoisotopic Mass (Da) (Measured) | Δ ppm | Mean tR (Min) (Measured) | SD of tR (Min) | RSD | Log D (Predicted) pH 7.4 | Log D (Experimental) pH 7.4 |
| This compound | 434.1577 | 434.159 | 324.34 | 0.029 | 0.001 | 0.76 | 1.3 | - |
Data based on analysis of Lemna minor extract researchgate.net. Note: Log D (Experimental) for this compound was not provided in the source.
These investigations highlight the presence of this compound as a metabolite in Lemna minor and demonstrate the application of advanced metabolomic techniques in its identification within plant systems spectroscopyonline.comresearchgate.netnih.gov.
Mechanistic Studies in Microbial Systems (e.g., H. pylori)
Research into the biological activities of plant extracts has revealed the presence of this compound in species demonstrating effects on microbial systems. For instance, this compound was found in aqueous flower and seed extracts of Clitoria ternatea researchgate.netmbimph.comresearchgate.net. These extracts were evaluated for their antibacterial activity against Helicobacter pylori researchgate.netmbimph.com.
The aqueous seed extract of C. ternatea showed more obvious antibacterial activity against H. pylori at the highest tested concentration, which was attributed to the presence of a greater number of secondary metabolites researchgate.net. This compound was listed among the compounds identified in both the flower and seed extracts of C. ternatea through HRLCMS analysis researchgate.netmbimph.comresearchgate.net.
While the studies indicate that extracts containing this compound exhibit antibacterial activity against H. pylori, the specific mechanistic details of how this compound itself contributes to this activity were not explicitly described in the provided search results researchgate.netmbimph.com. The findings suggest a potential role for this compound, as a component of these extracts, in influencing microbial viability.
This compound's Role in Inter-species Biological Interactions
This compound is characterized as a guaiane-type sesquiterpene nii.ac.jpresearchgate.netgenome.jp. Sesquiterpenes are a class of plant secondary metabolites known to play diverse roles in the interactions between plants and other organisms, including microbes and insects nii.ac.jpresearchgate.net. These compounds can function as defense mechanisms, attractants, deterrents, or signaling molecules in ecological interactions nii.ac.jpresearchgate.net.
The identification of this compound in plant extracts that demonstrate antibacterial activity against Helicobacter pylori suggests a potential involvement in plant-microbe interactions researchgate.netmbimph.com. Plants produce a wide array of secondary metabolites that can influence the growth and survival of microorganisms in their environment nii.ac.jpmdpi.com. The presence of this compound in Clitoria ternatea extracts with anti-H. pylori activity aligns with the general understanding of secondary metabolites contributing to plant defense or influencing microbial populations researchgate.netmbimph.comnii.ac.jpresearchgate.net.
While the direct and specific role of isolated this compound in mediating complex inter-species biological interactions requires further dedicated study, its classification as a sesquiterpene and its presence in biologically active plant extracts point towards its potential significance in the ecological interplay between organisms researchgate.netmbimph.comnii.ac.jpresearchgate.net. Inter-species interactions encompass a broad range of relationships, including herbivory, predation, competition, and symbiotic relationships, where chemical compounds often play crucial roles bioninja.com.aumdpi.comstanford.edu.
Advanced Methodologies and Analytical Approaches in Eleganin Research
Metabolomics and Lipidomics Platforms for Eleganin Profiling
Metabolomics and lipidomics are comprehensive approaches aimed at the large-scale study of small molecules (metabolites) and lipids within biological systems mdpi.comlcms.cz. These platforms are crucial for understanding the metabolic state of an organism or the composition of natural products in a source. LC-MS is a widely applied tool for analyzing both polar and nonpolar metabolites and offers extensive coverage of the metabolome and lipidome lcms.cz.
Ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are fundamental techniques in metabolomics and lipidomics for separating and identifying metabolites mdpi.comcolumbia.edu. UPLC provides enhanced chromatographic resolution and speed, while MS/MS (tandem mass spectrometry) offers structural information through the fragmentation of ions. Techniques like LC/MSE, which involves alternating low and elevated collision energy, allow for the parallel acquisition of precursor and fragment ion data, aiding in metabolite identification and structural elucidation lcms.cz. These methods are used to identify compounds based on accurate mass and fragmentation patterns, often by searching against spectral libraries and databases columbia.edu.
Metabolomics studies often employ different screening strategies, including targeted, suspect, and nontargeted screening amazonaws.comspectroscopyonline.comnih.gov. Targeted screening focuses on the detection and quantification of a predefined list of metabolites using reference standards amazonaws.comspectroscopyonline.comnih.gov. Suspect screening involves searching for compounds based on their exact mass, derived from known molecular formulas, within complex datasets, even without a reference standard for initial tentative identification amazonaws.comspectroscopyonline.comnih.govsciex.com. Nontargeted screening aims to detect and identify as many metabolites as possible in a sample without prior knowledge, providing a comprehensive molecular fingerprint amazonaws.comspectroscopyonline.comnih.gov. This approach often requires high-resolution mass spectrometry (HRMS) to determine the empirical formula of detected compounds amazonaws.comspectroscopyonline.com. These strategies are valuable for exploring the metabolic diversity of plant extracts where this compound is found or for profiling metabolites in model organisms amazonaws.comspectroscopyonline.com.
The large datasets generated by metabolomics and lipidomics require robust data evaluation workflows and bioinformatic tools neb.comarxiv.orgbiorxiv.orgnih.gov. These workflows typically involve data processing steps such as peak picking, alignment, and normalization. Bioinformatic tools are then used for compound identification by searching against databases, statistical analysis to identify significant metabolic changes, and pathway analysis to understand the biological context of the findings neb.comarxiv.org. Platforms and databases like Metlin and others facilitate the comparison of experimental data with known metabolite information amazonaws.comspectroscopyonline.com. Open-access platforms also exist to aid in the evaluation of nontargeted screening data amazonaws.comspectroscopyonline.com.
Integration of Omics Technologies in this compound Studies (e.g., Proteomics, Transcriptomics)
Integrating data from multiple omics technologies, such as metabolomics, lipidomics, proteomics, and transcriptomics, provides a more holistic understanding of biological systems nih.govnih.govnih.govuliege.bebiorxiv.orgmdpi.com. While direct integrated omics studies specifically on this compound were not found in the search results, the integration of transcriptomic and proteomic data has been applied to identify biological functions and understand molecular mechanisms in various contexts, such as studying phage infection in E. coli or characterizing cell populations in human lung tissue nih.govnih.govuliege.bemdpi.com. This integrated approach can reveal insights that are not accessible from a single omics layer, such as the correlation between mRNA and protein levels or the identification of key regulatory pathways nih.govuliege.bebiorxiv.org. Applying such integrated approaches could provide deeper insights into the biological effects of compounds like this compound if studied in a biological system.
High-Throughput Screening (HTS) Methodologies for this compound Interactions
High-Throughput Screening (HTS) is a method used to rapidly test large libraries of compounds for biological activity biobide.comevotec.comlabkey.com. This is often done using automated systems and miniaturized assays biobide.comevotec.comlabkey.com. Caenorhabditis elegans is utilized as a model organism in HTS for drug discovery and comparative toxicology due to its genetic tractability, short lifespan, and well-characterized biology nih.govnih.govbitesizebio.com. HTS assays in C. elegans can involve monitoring various phenotypes, such as viability, lifespan, or the expression of fluorescent reporters nih.govnih.gov. While the search results did not specifically detail HTS of this compound, HTS methodologies, including those using C. elegans, represent a powerful approach to screen compounds for potential biological effects or interactions nih.govnih.gov.
Advanced Imaging Techniques for this compound Localization (e.g., Mass Spectrometry Imaging)
Advanced imaging techniques, particularly Mass Spectrometry Imaging (MSI), are used to visualize the spatial distribution of molecules within tissues or organisms columbia.edufrontiersin.orgnih.govnih.govresearchgate.netmdpi.com. MSI techniques like Desorption Electrospray Ionization-Mass Spectrometry Imaging (DESI-MSI) and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) provide label-free spatial information on the distribution of metabolites and lipids columbia.edufrontiersin.orgnih.govnih.govresearchgate.net. DESI-MSI has been applied to analyze the distribution of alkaloids in plant tissues frontiersin.orgnih.gov, the matrix where this compound is found. MALDI-MSI has been used to observe the spatial distribution of lipids in whole Caenorhabditis elegans nih.gov. These imaging techniques could potentially be applied to study the localization of this compound in plant tissues or, if introduced into a model organism like C. elegans, to observe its distribution within the organism.
Future Research Directions and Unexplored Avenues for Eleganin
Emerging Research Questions in Eleganin Chemistry and Biology
Despite the identification of this compound and some of its biological properties, several fundamental research questions warrant further investigation. The observation of antiproliferative activity researchgate.net and anti-inflammasome effects researchgate.net raises critical questions about the specific molecular targets and intracellular pathways modulated by this compound. Elucidating these mechanisms is essential for understanding its potential therapeutic value. Furthermore, detailed structure-activity relationship studies are needed to correlate specific features of the this compound sesquiterpenoid scaffold nih.govchemspider.com with its observed biological effects.
The biosynthesis of this compound in its natural plant sources remains an area ripe for exploration. Identifying the enzymes, genes, and regulatory networks involved in its production in Saussurea, Liatris, and Psephellus species nih.govresearchgate.netresearchgate.net could pave the way for sustainable production methods, potentially through metabolic engineering. Understanding the ecological role of this compound in these plants, such as its potential involvement in defense against herbivores or pathogens, represents another intriguing biological question.
The fate of this compound in biological systems, including its absorption, distribution, metabolism, and excretion (ADME), is largely unknown. Studies are needed to identify its metabolites and assess their biological activities, which could differ from the parent compound. The interaction of this compound with the gut microbiome, suggested by its detection in metabolomic studies mdpi.com, presents questions about its transformation by microbial communities and the impact of these interactions on host biology. Beyond the reported activities, systematic high-throughput screening could uncover additional, as yet undiscovered, biological properties of this compound.
Development of Novel Methodological Tools for this compound Investigation
The intricate nature of plant extracts and biological matrices presents analytical challenges for the comprehensive study of this compound mdpi.commdpi.com. The development of novel, highly sensitive, and specific analytical methodologies is crucial for accurately detecting and quantifying this compound in complex samples. This includes advancing chromatographic techniques coupled with mass spectrometry sioc-journal.cnresearchgate.net and potentially nuclear magnetic resonance (NMR) sioc-journal.cn for detailed structural analysis and quantification in biological contexts.
Improving methods for the isolation and purification of this compound from its diverse natural sources is also a significant area for methodological development sioc-journal.cnresearchgate.netjst.go.jp. More efficient and scalable purification techniques are needed to obtain sufficient quantities of high-purity this compound for extensive biological and chemical studies. The creation of standardized and robust in vitro and in vivo protocols for evaluating the various potential biological activities of this compound would facilitate reproducible research and comparison of results across different studies.
This compound-Inspired Chemical Probes and Research Tools
The unique structure of this compound nih.govchemspider.com and its reported biological activities researchgate.netresearchgate.net provide a foundation for the design and synthesis of this compound-inspired chemical probes and research tools. Based on insights gained from structure-activity relationship studies, the synthesis of simplified analogs or specific fragments of this compound could help to pinpoint the key structural determinants responsible for its biological effects. These simplified compounds could serve as more tractable tools for mechanistic investigations.
Developing tagged or labeled versions of this compound, for instance, with fluorescent or radioactive tags, would enable researchers to track its distribution within cells and tissues, study its cellular uptake, and visualize its interactions with potential targets. Furthermore, synthesizing immobilized forms of this compound or its analogs could provide affinity chromatography or pull-down assay tools to isolate and identify proteins or other biomolecules that directly interact with this compound. The creation of well-characterized reference standards for this compound and its potential metabolites is also essential for accurate identification and quantification in future research endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
